molecular formula C10H10NaO3+ B13995355 Sodium;3-methyl-3-phenyloxirane-2-carboxylic acid CAS No. 25957-43-1

Sodium;3-methyl-3-phenyloxirane-2-carboxylic acid

Cat. No.: B13995355
CAS No.: 25957-43-1
M. Wt: 201.17 g/mol
InChI Key: FPXJTZLNRXOAQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is a derivative of glycidic acid and is characterized by the presence of an oxirane ring, a carboxylic acid group, and a phenyl group. It is commonly used as an intermediate in organic synthesis and pharmaceutical production .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium;3-methyl-3-phenyloxirane-2-carboxylic acid can be synthesized through the reaction of 2-methyl-3-phenyloxirane with sodium carbonate under acidic conditions . The reaction involves the formation of the sodium salt of the glycidic acid derivative.

Industrial Production Methods

In industrial settings, the compound is produced by reacting 2-methyl-3-phenyloxirane with sodium carbonate and a strong acid . This method ensures the efficient production of the sodium salt, which can then be used in various applications.

Chemical Reactions Analysis

Types of Reactions

Sodium;3-methyl-3-phenyloxirane-2-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium;3-methyl-3-phenyloxirane-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Sodium;3-methyl-3-phenyloxirane-2-carboxylic acid involves its ability to undergo hydrolysis and substitution reactions. During hydrolysis, the compound is converted into phenylacetone (P2P) and sodium chloride . The oxirane ring’s reactivity allows it to participate in nucleophilic substitution reactions, forming various glycidic esters.

Comparison with Similar Compounds

Sodium;3-methyl-3-phenyloxirane-2-carboxylic acid can be compared with other glycidic acid derivatives, such as:

These compounds share similar chemical properties and reactivity but differ in their specific functional groups, which can influence their applications and reactivity.

Properties

CAS No.

25957-43-1

Molecular Formula

C10H10NaO3+

Molecular Weight

201.17 g/mol

IUPAC Name

sodium;3-methyl-3-phenyloxirane-2-carboxylic acid

InChI

InChI=1S/C10H10O3.Na/c1-10(8(13-10)9(11)12)7-5-3-2-4-6-7;/h2-6,8H,1H3,(H,11,12);/q;+1

InChI Key

FPXJTZLNRXOAQL-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)C(=O)O)C2=CC=CC=C2.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.